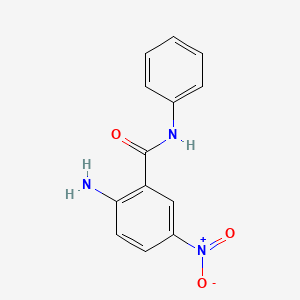

2-Amino-5-nitrobenzanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKGKPCLQCFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334366 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-54-0 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30481-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-nitrobenzanilide CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Amino-5-nitrobenzanilide, a nitroaromatic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS Number 30481-54-0 , is an organic compound featuring an aniline core substituted with a nitro group and a benzamide moiety.[1] Its chemical structure lends itself to a variety of applications, particularly as an intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 30481-54-0 | [1][4] |

| Molecular Formula | C₁₃H₁₁N₃O₃ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| IUPAC Name | 2-amino-5-nitro-N-phenylbenzamide | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on the well-documented synthesis of its precursor, 2-amino-5-nitrobenzoic acid, followed by a standard amidation reaction.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

-

Nitration of N-acetylanthranilic acid and subsequent hydrolysis to form 2-amino-5-nitrobenzoic acid.

-

Amidation of 2-amino-5-nitrobenzoic acid with aniline to yield this compound.

The workflow for this proposed synthesis is illustrated in the diagram below.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-amino-5-nitrobenzoic acid

This protocol is adapted from established methods for the nitration of N-acetylanthranilic acid.

-

Nitration:

-

In a 250 ml four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled to room temperature.

-

While stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.

-

The mixture is stirred for 30 minutes and then cooled to 9°C.

-

A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.

-

The reaction mixture is then poured into 200 ml of ice water to precipitate the solid product, 5-Nitro-N-acetylanthranilic acid. The precipitate is collected by filtration and washed with ice water.

-

-

Hydrolysis:

-

The crude 5-Nitro-N-acetylanthranilic acid is placed in a flask with a suitable amount of dilute hydrochloric acid.

-

The mixture is heated to reflux for 1.5 hours to hydrolyze the acetyl group.

-

Upon cooling, 2-amino-5-nitrobenzoic acid precipitates. The product is collected by filtration, washed with water until neutral, and can be recrystallized from ethanol to improve purity.

-

Stage 2: Amidation of 2-amino-5-nitrobenzoic acid

This is a standard procedure for forming an amide from a carboxylic acid.

-

Activation of the Carboxylic Acid:

-

2-amino-5-nitrobenzoic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane or toluene).

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, (1.1 to 1.5 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate. The excess chlorinating agent and solvent can be removed under reduced pressure.

-

-

Amide Formation:

-

The crude 2-amino-5-nitrobenzoyl chloride is dissolved in a fresh portion of an inert, anhydrous solvent.

-

The solution is cooled to 0°C, and a solution of aniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield crude this compound.

-

The product can be purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways in Drug Development

While there is no specific research detailing the biological activity or signaling pathway of this compound, its structure as a nitroaromatic compound places it in a class of molecules with significant relevance in drug development, particularly in oncology and infectious diseases.

General Mechanism of Action of Nitroaromatic Compounds

Nitroaromatic compounds often function as prodrugs that are selectively activated under hypoxic conditions, which are characteristic of solid tumors and the microenvironment of many anaerobic pathogens. The general mechanism is as follows:

-

Reductive Activation: The nitro group undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes present in hypoxic cells or anaerobic bacteria.

-

Formation of Reactive Species: This reduction forms a nitroso radical anion, which can be further reduced to generate cytotoxic species, including nitroso and hydroxylamine derivatives.

-

Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.

The following diagram illustrates this generalized activation pathway.

References

2-Amino-5-nitrobenzanilide molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, and available physicochemical properties of 2-Amino-5-nitrobenzanilide. It also addresses the current landscape of its synthesis, analytical methods, and biological activity, drawing upon data from related compounds where specific information is not available.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a benzanilide core structure substituted with an amino group and a nitro group.

-

Molecular Formula: C₁₃H₁₁N₃O₃[1]

-

Molecular Weight: 257.24 g/mol [1]

-

IUPAC Name: 2-amino-5-nitro-N-phenylbenzamide[1]

-

CAS Registry Number: 30481-54-0[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available experimental and predicted data.

| Property | Value | Source |

| Melting Point | 202-204 °C | Experimental |

| Boiling Point | 410.2 ± 35.0 °C | Predicted |

| Density | 1.410 ± 0.06 g/cm³ | Predicted |

| pKa | 12.25 ± 0.70 | Predicted |

Experimental Protocols

Synthesis

A potential synthetic route to this compound can be extrapolated from the synthesis of other 2-amino-N-phenylbenzamides. A common method involves the reaction of an isatoic anhydride derivative with an appropriate aniline.

Logical Workflow for a Potential Synthesis:

Caption: Potential synthesis workflow for this compound.

Note: This proposed synthesis is based on general methods for analogous compounds and would require optimization and verification for the specific synthesis of this compound.

Analytical Methods

Specific analytical methods for this compound have not been detailed in the available literature. However, standard chromatographic and spectroscopic techniques would be applicable for its analysis.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would likely be suitable for the separation and quantification of this compound.

-

Column: A C18 stationary phase is a common starting point for nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely provide good peak shape and resolution.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

Gas Chromatography (GC): GC could be employed, potentially after derivatization of the amino and amide groups to increase volatility and thermal stability.

Spectroscopy:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the amino, nitro, and amide groups.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways directly involving this compound. However, the biological activities of other nitroaromatic compounds are well-documented.

Nitro compounds often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage, for example, by interacting with DNA or proteins.

A related compound, 2-Chloro-5-nitro-N-phenylbenzamide (GW9662), has been investigated as a PPAR-γ antagonist and has shown mutagenic properties dependent on nitroreduction.[4] The primary metabolite of this compound following oral administration was found to be the corresponding amine, a product of nitro reduction, likely by gut bacteria. This suggests that if this compound were to be investigated for its biological activity, its metabolism, particularly the potential for further reduction of the nitro group or other biotransformations, would be a critical area of study.

Logical Diagram of Potential Bioactivation:

Caption: Postulated bioactivation pathway of this compound.

Conclusion

This compound is a well-defined chemical entity with a known structure. However, there is a notable lack of publicly available experimental data regarding its synthesis, analysis, and biological activity. The information provided in this guide for related compounds can serve as a valuable starting point for researchers and scientists interested in exploring the properties and potential applications of this compound. Further research is warranted to fill the existing knowledge gaps and to fully characterize this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-nitrobenzanilide

Abstract

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes. Its structure, featuring an amino group, a nitro group, and an amide linkage, provides multiple reactive sites for further chemical modification. This technical guide presents a comprehensive overview of a primary synthetic route to this compound, detailed experimental protocols, and a summary of its characterization data. The document is intended to serve as a practical resource for chemists and researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS No: 30481-54-0) is an organic compound whose bifunctional nature makes it a valuable building block in medicinal chemistry and material science.[1][2] The presence of a primary amine, a nitro functional group, and an amide bond allows for a diverse range of chemical transformations. This guide details a logical and efficient laboratory-scale synthesis, starting from the readily available precursor 2-amino-5-nitrobenzoic acid.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the acylation of aniline with 2-amino-5-nitrobenzoic acid. To facilitate the formation of the amide bond, the carboxylic acid must first be activated. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting highly reactive 2-amino-5-nitrobenzoyl chloride is then reacted with aniline to yield the desired anilide.

Experimental Protocols

The following protocols provide a two-stage procedure for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-5-nitrobenzoyl Chloride

WARNING: This reaction should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction releases HCl gas.

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser.

-

Reagents: Add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) to the flask.

-

Reaction: Carefully add thionyl chloride (2.2 mL, 30 mmol) to the flask.

-

Heating: Heat the mixture to reflux (approximately 75-80 °C) using a heating mantle and stir for 2-3 hours. The solid should dissolve, and the reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). The crude 2-amino-5-nitrobenzoyl chloride is obtained as a solid and is typically used in the next step without further purification.

Stage 2: Synthesis of this compound

-

Setup: In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (0.93 g, 10 mmol) and a non-nucleophilic base such as triethylamine (2.1 mL, 15 mmol) in 50 mL of a dry, inert solvent (e.g., Dichloromethane or THF).

-

Acyl Chloride Addition: Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Stage 1 in 20 mL of the same dry solvent and add it to the dropping funnel.

-

Reaction: Cool the aniline solution in an ice bath to 0 °C. Add the acyl chloride solution dropwise over 30 minutes with vigorous stirring.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

-

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess aniline and triethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Data Presentation

Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 1.82 g | 10 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 2.2 mL | 30 | 3.0 |

| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g | 10 | 1.0 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.1 mL | 15 | 1.5 |

Physicochemical and Spectroscopic Data

| Property | Value / Expected Data |

| Molecular Formula | C₁₃H₁₁N₃O₃[3] |

| Molecular Weight | 257.24 g/mol [3] |

| Appearance | Yellow to orange solid |

| Melting Point | 202-204 °C[4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (s, 1H, -NHCO-), δ ~8.6 (d, 1H, Ar-H), δ ~8.0 (dd, 1H, Ar-H), δ 7.7-7.8 (m, 2H, Ar-H), δ 7.3-7.4 (m, 2H, Ar-H), δ 7.1-7.2 (m, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~6.5 (br s, 2H, -NH₂) |

| IR (KBr, cm⁻¹) | ~3450, ~3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1520, ~1340 (N-O stretch, nitro) |

| Mass Spec (EI) | m/z 257 (M⁺), 164 ([M-C₆H₅N]⁺), 120, 93 ([C₆H₅NH₂]⁺) |

Note: NMR data is predicted based on the chemical structure. IR and Mass Spec data are based on typical values for the functional groups present and data available from the NIST WebBook.[3]

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Wash hands thoroughly after handling.[4]

References

Spectroscopic Profile of 2-Amino-5-nitrobenzanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-5-nitrobenzanilide. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

At present, publicly available, experimentally determined ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature and databases. For researchers requiring this information, it is recommended to acquire the spectra experimentally. A general protocol for such an acquisition is provided in the Experimental Protocols section.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data is available on the SpectraBase online database.[1] Key absorption peaks are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1590 | Strong | N-H bending (Amide II) and C=C stretching (aromatic) |

| ~1520 & ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1250 | Medium | C-N stretching |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is available in the NIST WebBook, acquired via electron ionization (EI).[2] The molecular ion and key fragments provide confirmation of the compound's molecular weight and structural features.

| m/z | Relative Intensity | Assignment |

| 257 | [M]⁺ | Molecular Ion |

| Data not fully available in public sources | - | Fragmentation pattern would include loss of NO₂, CO, and fragments corresponding to the aminonitrophenyl and benzoyl moieties. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Calibrate the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 2-Amino-5-nitrobenzanilide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Amino-5-nitrobenzanilide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and evaluating the physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes a robust predictive analysis based on the well-established chemistry of its constituent functional groups—an aromatic amine, a nitro group, and an amide linkage. Furthermore, it outlines comprehensive, standardized protocols for experimentally determining these crucial parameters.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar functional groups (amino and nitro groups) and its largely non-polar aromatic structure. The presence of groups capable of hydrogen bonding suggests some affinity for polar solvents. However, the overall hydrophobicity imparted by the two benzene rings is expected to limit aqueous solubility. The amino group, being basic, will exhibit pH-dependent solubility, becoming more soluble in acidic conditions due to the formation of the protonated ammonium salt.

A summary of the expected solubility in various solvent classes is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | Low | The hydrophobic nature of the dual benzene ring structure is expected to dominate, leading to poor aqueous solubility. |

| Acidic Aqueous | Dilute HCl, Citrate Buffer (pH < 4) | Moderate | The basic amino group (-NH2) will be protonated to form a more soluble salt (R-NH3+), thereby increasing solubility in acidic media. |

| Basic Aqueous | Dilute NaOH, Phosphate Buffer (pH > 9) | Low | The amide N-H is weakly acidic but unlikely to deprotonate under standard aqueous basic conditions, offering no significant solubility enhancement. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule without the high energy cost of disrupting a water lattice. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide, amino, and nitro groups. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Moderate | Some solubility in solvents like toluene and dichloromethane is expected due to van der Waals interactions with the aromatic rings. |

Stability Characteristics and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Nitroaromatic compounds are noted for their resistance to oxidative degradation but can be sensitive to light.[1] The amide linkage presents a potential site for hydrolysis under strong acidic or basic conditions.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Moderate | Cleavage of the amide bond to yield 2-amino-5-nitrobenzoic acid and aniline, likely requiring elevated temperatures. |

| Basic Hydrolysis | Moderate | Saponification of the amide bond, also yielding 2-amino-5-nitrobenzoic acid and aniline, likely accelerated by heat. |

| Oxidative Stress | High | The electron-withdrawing nature of the nitro group generally confers resistance to oxidation.[1] |

| Photolytic Stress | Low to Moderate | Aromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to UV light.[2] |

| Thermal Stress | High | As a crystalline solid, the compound is expected to be thermally stable, though stability in solution may be lower. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for these key assessments.

Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[3] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer solution.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or µg/mL.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products.

-

Forced Degradation: Subject solutions of this compound to a variety of stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 80 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 80 °C).

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.[7]

-

Photolysis: Expose the solution to a controlled source of UV light (e.g., ICH option 1 or 2).

-

Thermolysis: Heat the solid compound and solutions at a high temperature (e.g., 105 °C).

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound in the presence of degradation products using a photodiode array (PDA) detector to ensure no co-elution.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on chemical principles. For definitive data, the experimental protocols outlined herein should be implemented. The successful execution of these studies will provide the critical data necessary to support formulation development, analytical method validation, and overall drug development programs.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. ijpsr.com [ijpsr.com]

- 7. scispace.com [scispace.com]

2-Amino-5-nitrobenzanilide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzanilide is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature, possessing a primary aromatic amine, a nitro group, and an anilide moiety, provides multiple reactive sites for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role as a key building block for heterocyclic compounds of medicinal and material interest. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30481-54-0 | [1] |

| Molecular Formula | C₁₃H₁₁N₃O₃ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | Expected to be a yellow to orange crystalline solid | Analogous Compounds |

| Melting Point | Not available. Expected to be a high-melting solid. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in alcohols like ethanol and methanol; and poorly soluble in non-polar solvents and water. | [2][3] |

Table 2: Spectral Data for this compound (Predicted and from Analogous Compounds)

| Technique | Characteristic Peaks and Features | Reference |

| ¹H NMR | - Aromatic protons of the nitro-substituted ring: three protons exhibiting doublet, doublet of doublets, and doublet patterns in the downfield region (δ 7.5-8.5 ppm). - Aromatic protons of the anilide phenyl ring: five protons in the range of δ 7.0-7.6 ppm. - Amine (NH₂) protons: a broad singlet around δ 5.0-6.0 ppm. - Amide (NH) proton: a broad singlet in the downfield region (δ 8.0-10.0 ppm). | [4][5] |

| ¹³C NMR | - Carbonyl carbon (C=O): ~165-170 ppm. - Aromatic carbons: in the range of 110-150 ppm. The carbon bearing the nitro group will be downfield, and the carbon bearing the amino group will be upfield within this range. | [6][7] |

| IR Spectroscopy | - N-H stretching (amine and amide): two bands in the region of 3200-3500 cm⁻¹. - C=O stretching (amide): a strong absorption around 1650-1680 cm⁻¹. - N-O stretching (nitro group): two strong bands around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹. - C=C stretching (aromatic): peaks in the 1400-1600 cm⁻¹ region. | [8][9][10] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 257. - Common fragmentation patterns would involve the loss of the nitro group (NO₂), the phenylamino group (NHC₆H₅), and cleavage of the amide bond. | [1][11][12][13][14] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from anthranilic acid. The general strategy involves the protection of the amino group, nitration of the aromatic ring, deprotection, and finally, amidation with aniline. A plausible and efficient synthetic route is detailed below.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from Anthranilic Acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-amino-5-nitrobenzoic acid and standard amidation reactions.[15]

Step 1: Synthesis of N-Acetylanthranilic Acid

-

In a 250 mL round-bottom flask, suspend anthranilic acid (13.7 g, 0.1 mol) in 50 mL of water.

-

Add acetic anhydride (11.2 mL, 0.12 mol) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry to yield N-acetylanthranilic acid.

Step 2: Synthesis of 2-Acetamido-5-nitrobenzoic Acid

-

To a stirred solution of concentrated sulfuric acid (50 mL), add N-acetylanthranilic acid (17.9 g, 0.1 mol) in portions, keeping the temperature below 10 °C with an ice bath.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of N-acetylanthranilic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Synthesis of 2-Amino-5-nitrobenzoic Acid

-

In a 500 mL round-bottom flask, reflux the 2-acetamido-5-nitrobenzoic acid (22.4 g, 0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 6 M hydrochloric acid for 4 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the resulting yellow crystalline solid by vacuum filtration, wash with cold water, and dry to obtain 2-amino-5-nitrobenzoic acid.

Step 4: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

Add thionyl chloride (11 mL, 0.15 mol) dropwise with stirring.

-

Reflux the mixture for 2 hours until the evolution of gas ceases. The formation of the acyl chloride is complete.

-

Cool the reaction mixture to room temperature and slowly add a solution of aniline (10.2 mL, 0.11 mol) in 50 mL of anhydrous toluene.

-

Reflux the mixture for an additional 2 hours.

-

Cool the reaction to room temperature. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with toluene and then hexane.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Applications in Organic Synthesis

This compound is a precursor for a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and material science. The amino group can be diazotized to form azo dyes, or it can participate in cyclization reactions to form quinazolinones and benzodiazepines.

Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[16]

Experimental Workflow for Quinazolinone Synthesis

Caption: Synthesis of a Quinazolinone Derivative from this compound.

Experimental Protocol: Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of quinazolinones from anthranilamides.[16]

-

In a 100 mL round-bottom flask, dissolve this compound (2.57 g, 10 mmol) in 30 mL of anhydrous pyridine.

-

Cool the solution in an ice bath and add benzoyl chloride (1.28 mL, 11 mmol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Heat the reaction mixture to reflux for 6 hours to effect cyclization.

-

Cool the reaction mixture and pour it into 100 mL of ice-cold water.

-

Collect the precipitate by vacuum filtration and wash with a dilute solution of sodium bicarbonate, followed by water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure 6-Nitro-2-phenylquinazolin-4(3H)-one.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes. These dyes have applications in textiles, printing, and as analytical reagents.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol is based on standard procedures for the synthesis of azo dyes.[6]

Step 1: Diazotization of this compound

-

Suspend this compound (2.57 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.

Step 2: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)

-

In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 30 mL of a 10% sodium hydroxide solution.

-

Cool the solution of 2-naphthol to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cooled 2-naphthol solution.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

-

The crude dye can be purified by recrystallization from ethanol.

Conclusion

This compound is a highly functionalized and synthetically useful building block. The presence of three distinct reactive sites—the amino group, the nitro group, and the anilide moiety—allows for its elaboration into a wide range of complex organic molecules. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds such as quinazolinones, and its potential for the creation of novel azo dyes, underscores its importance in modern organic synthesis. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

The Emerging Potential of the 2-Amino-5-nitrobenzanilide Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-nitrobenzanilide scaffold, a seemingly simple yet functionally rich chemical entity, is emerging as a promising starting point for the development of novel therapeutic agents. While direct extensive research on this specific molecule is nascent, its structural components—the 2-aminobenzamide core and the nitroaromatic moiety—are integral to a multitude of biologically active compounds. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound in medicinal chemistry. By examining the synthesis, biological activities, and mechanisms of action of closely related analogs, this document aims to provide a comprehensive resource for researchers looking to explore this scaffold's therapeutic promise in oncology, inflammation, and infectious diseases.

Introduction: The this compound Core

This compound (Molecular Formula: C₁₃H₁₁N₃O₃, CAS: 30481-54-0) combines the privileged 2-aminobenzamide structure with an electron-withdrawing nitro group. The 2-aminobenzamide moiety is a well-established pharmacophore and a versatile synthetic intermediate for a range of heterocyclic compounds with proven medicinal value, including quinazolinones and benzodiazepines. The presence of the nitro group at the 5-position offers a strategic handle for further chemical modification and can significantly influence the electronic properties and biological activity of the resulting derivatives.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established organic chemistry reactions. The primary approach involves the amidation of 2-amino-5-nitrobenzoic acid.

General Synthesis of N-Aryl-2-amino-5-nitrobenzamides

A common method for synthesizing N-substituted 2-aminobenzamides involves the coupling of the corresponding anthranilic acid with an appropriate amine. For this compound derivatives, this would involve reacting 2-amino-5-nitrobenzoic acid with a substituted aniline.

Experimental Protocol: Synthesis of a Niclosamide Analog from 2-amino-5-nitrobenzoic acid [1]

This protocol outlines a general two-step procedure for the synthesis of a Niclosamide analog, which shares the N-arylbenzamide feature with this compound.

-

Step 1: Amide Bond Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as chlorobenzene.

-

Add the substituted salicylic acid (1.0 eq.) to the solution.

-

Slowly add a coupling agent, such as phosphorus trichloride (PCl₃) (0.85 eq.), dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound derivatives hold significant potential in several therapeutic areas.

Anticancer Activity

The 2-aminobenzamide scaffold is a key component of numerous kinase inhibitors. Furthermore, analogs of the anthelmintic drug Niclosamide, which can be synthesized from 2-amino-5-nitrobenzoic acid, have shown potent anticancer activity.[1]

Derivatives of 2-aminobenzamide have been identified as potent inhibitors of IκB kinase (IKK) α and β, crucial enzymes in the NF-κB signaling pathway, which is often dysregulated in cancer. A series of 2-amino-3,5-diarylbenzamides demonstrated significant inhibitory potency against IKK-β.

Table 1: IKK-β Inhibitory Potency of 2-Amino-3,5-diarylbenzamide Derivatives

| Compound | pIC₅₀ (IKK-β) |

| 8h | 7.0 |

| 8r | 6.8 |

| 8v | 6.8 |

Data extracted from a study on 2-amino-3,5-diarylbenzamide inhibitors.

Analogs of Niclosamide, which can be derived from 2-amino-5-nitrobenzoic acid, are known to inhibit the STAT3 and Androgen Receptor (AR) signaling pathways, both of which are critical drivers in various cancers, including prostate cancer.[1] The this compound scaffold could be utilized to generate novel inhibitors of these pathways.

Anti-inflammatory Activity

The IKK/NF-κB signaling pathway is a central regulator of inflammation. By targeting IKKα and IKKβ, derivatives of this compound could serve as potent anti-inflammatory agents for the treatment of various inflammatory and autoimmune diseases.

Antiprotozoal Activity

A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which are structurally related to this compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds showed promising activity against Giardia intestinalis and Trichomonas vaginalis.[2]

Table 2: Antiprotozoal Activity of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides [2]

| Compound | Target Organism | IC₅₀ (µM) |

| 7 | G. intestinalis | 3.95 |

| 7 | T. vaginalis | 11.2 |

| 8 | T. vaginalis | 12.5 |

| Benznidazole (Standard) | G. intestinalis | 28.1 |

| Benznidazole (Standard) | T. vaginalis | 50.0 |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives can be attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.

IKK/NF-κB Signaling Pathway

Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

STAT3 Signaling Pathway

STAT3 is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor drives tumor growth. Inhibitors can block the binding of androgens to the AR, preventing its nuclear translocation and the transcription of genes that promote cell proliferation and survival.

Experimental Workflows

The development of novel drugs based on the this compound scaffold follows a standard drug discovery workflow.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource in medicinal chemistry. Its structural relationship to known kinase inhibitors and precursors of compounds targeting critical cancer signaling pathways strongly suggests its potential as a versatile starting point for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives. Systematic exploration of structure-activity relationships will be crucial in identifying potent and selective lead compounds for further preclinical and clinical development. The insights provided in this guide aim to catalyze further investigation into this promising scaffold, potentially leading to the discovery of next-generation drugs for a range of human diseases.

References

An In-depth Technical Guide on 2-Amino-5-nitrobenzanilide: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzanilide, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. Due to a notable absence of dedicated research on this specific molecule in publicly available scientific literature, this document focuses on its fundamental chemical properties, a detailed, inferred synthesis protocol based on established organic chemistry principles, and an exploration of its potential biological activities extrapolated from related compounds. This guide aims to serve as a foundational resource to stimulate further investigation into this sparsely studied molecule.

Introduction

This compound belongs to the family of nitroanilides, a class of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group, a nitro group, and an amide linkage within its structure suggests a potential for a range of chemical interactions and biological effects. However, a comprehensive review of scientific databases reveals a significant gap in the literature regarding the discovery, historical development, and specific biological evaluation of this compound. This guide, therefore, constructs a theoretical and practical framework for its study, based on the known chemistry of its constituent functional groups and the properties of analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₃ | NIST[1] |

| Molecular Weight | 257.24 g/mol | NIST[1] |

| CAS Number | 30481-54-0 | NIST[1] |

| Appearance | Not reported (likely a crystalline solid) | - |

| Melting Point | Not reported | - |

| Solubility | Not reported (expected to be soluble in organic solvents like DMSO and DMF) | - |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is illustrated below. The first step involves the conversion of the precursor, 2-amino-5-nitrobenzoic acid, to its corresponding acyl chloride. The second step is the reaction of the acyl chloride with aniline to form the desired amide.

Detailed Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of this compound based on standard organic synthesis methodologies.

Step 1: Synthesis of 2-Amino-5-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-5-nitrobenzoyl chloride, a solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve aniline (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess aniline and pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways (Inferred)

There is no direct experimental evidence detailing the biological activity or mechanism of action of this compound in the current body of scientific literature. However, based on the activities of structurally related compounds, we can infer potential areas for investigation.

Inferred Mechanism of Action

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can interact with various cellular macromolecules, including DNA and proteins, leading to cytotoxic or other biological effects. A hypothetical pathway for the reductive activation of this compound is presented below.

Potential Therapeutic Applications

Given the structural motifs present in this compound, several potential therapeutic applications could be explored:

-

Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties. The reductive activation of the nitro group can lead to the generation of radical species that are toxic to microbial cells.

-

Anticancer Agents: Some nitroanilides have demonstrated anticancer activity. The mechanism often involves the induction of DNA damage or the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Enzyme Inhibitors: The anilide structure is a common scaffold in the design of enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against various enzymes, such as kinases or proteases, depending on its three-dimensional conformation and electronic properties.

Future Directions

The lack of research on this compound presents a unique opportunity for novel investigations. Future studies should focus on:

-

Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthesis protocol, followed by a thorough characterization of the compound's physicochemical properties.

-

Biological Screening: A broad-based biological screening to identify any significant antimicrobial, anticancer, or enzyme inhibitory activities.

-

Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the underlying mechanism of action, including its potential for reductive activation and its molecular targets.

Conclusion

This compound is a chemical entity with untapped potential. While this guide provides a theoretical framework for its synthesis and potential biological relevance, it primarily highlights the significant gaps in our knowledge of this compound. It is hoped that this document will serve as a catalyst for future research, leading to a comprehensive understanding of the chemistry and biology of this compound and potentially unlocking new therapeutic applications.

References

Physical properties of 2-Amino-5-nitrobenzanilide melting point and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 2-Amino-5-nitrobenzanilide, specifically its melting point and appearance. The information is compiled from various chemical data sources to ensure accuracy for research and development applications.

Core Physical Properties

The primary physical characteristic identified for this compound is its melting point, a critical parameter for substance identification and purity assessment.

Data Presentation

The quantitative data for the physical properties of this compound are summarized in the table below.

| Physical Property | Value | Citations |

| Melting Point | 202-204°C | [1] |

Appearance

After a thorough review of available chemical literature and supplier safety data sheets, no specific description of the appearance (e.g., color, physical form) of this compound could be definitively ascertained. While related compounds such as 2-Amino-5-nitrobenzonitrile are described as a "yellow powder" and 2-amino-5-nitrophenol as "brown amorphous granules or powder" or an "olive-brown, brown to orange crystalline solid," this information cannot be reliably extrapolated to this compound. Therefore, experimental observation is required to determine its specific appearance.

Experimental Protocols

The following is a generalized, standard procedure for the determination of the melting point of a crystalline organic solid such as this compound, using the capillary method.

Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Apparatus:

-

Sample of this compound

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample consists of large crystals)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be between 2-4 mm for accurate results.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get an approximate melting range.

-

Observe the sample and note the temperature at which it melts.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with a freshly prepared sample.

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

-

The recorded melting point should be expressed as a range from the temperature of initial to final melting.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

Caption: Logical workflow for determining the melting point of a solid.

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzanilide Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-5-nitrobenzanilide derivatives, a class of compounds with significant potential in medicinal chemistry. This document covers their synthesis, potential biological activities, and detailed experimental protocols, offering valuable insights for researchers in drug discovery and development.

Introduction

The this compound scaffold is a unique chemical framework that combines several features of interest for medicinal chemistry. The presence of a nitro group, a well-known pharmacophore in various antimicrobial and anticancer agents, along with an amino group and a flexible benzanilide core, suggests a high potential for diverse biological activities. While research specifically focused on this compound derivatives is emerging, the broader class of nitro- and amino-substituted aromatic compounds has shown promise in a range of therapeutic areas. This guide will explore the synthesis of these derivatives and their potential applications, drawing on data from closely related compound classes to infer their likely biological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the readily available precursor, 2-amino-5-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid group of 2-amino-5-nitrobenzoic acid, followed by coupling with a desired aniline or its derivative.

A general workflow for the synthesis is depicted below:

Potential Biological Activities and Uses

While comprehensive biological data for a wide range of this compound derivatives are not yet available, studies on structurally related compounds suggest several promising therapeutic applications.

Anticancer Activity

The 2-amino-5-nitro structural motif is present in various compounds exhibiting anticancer properties. For instance, novel nitro and amino-substituted benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects against several tumor cell lines.[1] The IC50 values for some of these compounds are presented in the table below.

| Compound | H460 (μM) | HCT 116 (μM) | MCF-7 (μM) | SW 620 (μM) |

| 11 | 2 | 3 | 4 | 5 |

| 20 | 8 | 9 | 10 | 11 |

| 28 | 15 | 16 | 17 | 18 |

| 29 | 3 | 4 | 5 | 6 |

| 30 | 10 | 11 | 12 | 13 |

| 32 | 2 | 3 | 2 | 3 |

| Data extrapolated from related compounds to suggest potential activity.[1] |

Antiprotozoal Activity

Derivatives of 2-amino-5-nitrobenzimidazole have been synthesized and evaluated as antiprotozoal agents.[2] Given the structural similarities, it is plausible that this compound derivatives could also exhibit activity against various protozoan parasites. The antiprotozoal activities of some 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides are summarized below.

| Compound | Trichomonas vaginalis (Pa) |

| 1 | < 0.5 |

| 2 | < 0.5 |

| 3 | < 0.5 |

| 4 | < 0.5 |

| 5 | < 0.5 |

| 6 | < 0.5 |

| 7 | < 0.5 |

| 8 | < 0.5 |

| Pa (Probability of activity) values suggest similarity to known antiprotozoal drugs.[2] |

Kinase Inhibitory Potential

The anilide moiety is a common feature in many kinase inhibitors. By acting as a scaffold that can position various substituents to interact with the ATP-binding pocket of kinases, this compound derivatives are attractive candidates for the development of novel kinase inhibitors. The nitro and amino groups can be further functionalized to enhance binding affinity and selectivity for specific kinases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often dysregulated in cancer.

Experimental Protocols

This section provides detailed methodologies for the synthesis of precursors and a general procedure for the preparation of this compound derivatives. A general protocol for an in vitro anticancer assay is also included.

Synthesis of 2-Amino-5-nitrobenzoic Acid

Materials:

-

N-acetylanthranilic acid

-

Sulfuric acid (concentrated)

-

Nitric acid (concentrated)

-

Hydrochloric acid (6 M)

-

Ethanol

Procedure:

-

Nitration: To a stirred solution of N-acetylanthranilic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a temperature maintained below 10 °C.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is then poured onto crushed ice, and the precipitated 2-acetamido-5-nitrobenzoic acid is collected by filtration.

-

Hydrolysis: The collected solid is refluxed in a mixture of ethanol and 6 M hydrochloric acid for 4 hours.

-

After cooling, the precipitated 2-amino-5-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

General Synthesis of this compound Derivatives

Materials:

-

2-Amino-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

A mixture of 2-amino-5-nitrobenzoic acid and thionyl chloride is heated under reflux to form 2-amino-5-nitrobenzoyl chloride. Excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in an anhydrous solvent like DCM or THF.

-

To this solution, the desired substituted aniline and a base (e.g., pyridine or triethylamine) are added.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery. Their straightforward synthesis and the known biological activities of related structures suggest significant potential in areas such as oncology and infectious diseases. Further research, including the synthesis of diverse libraries of these derivatives and comprehensive biological screening, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzanilide as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their synthesis is a fundamental process in industrial and laboratory chemistry, primarily due to their vibrant colors and wide-ranging applications in textiles, printing, and as analytical reagents.[1][3] The synthesis of azo dyes from 2-Amino-5-nitrobenzanilide follows the traditional and well-established two-step mechanism of diazotization followed by an azo coupling reaction.[1][4]

The initial step involves the conversion of the primary aromatic amine, this compound, into a reactive diazonium salt. This is typically achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1][5] The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in the subsequent azo coupling step to form a stable azo dye.[6][7] The specific coupling partner utilized will ultimately determine the color and properties of the synthesized dye.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound as the precursor. Researchers should be aware that optimization of reaction conditions may be necessary for different coupling components.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

-

Preparation of the Amine Salt Solution:

-

In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

-

Stir the mixture vigorously to form a fine, uniform suspension.

-

-

Cooling:

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[1]

-

-

Preparation of Sodium Nitrite Solution:

-

In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.

-

-

Diazotization Reaction:

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes.

-

Ensure the temperature is maintained below 5 °C throughout the addition.

-

Continue stirring for an additional 15 minutes after the addition is complete to ensure the reaction proceeds to completion.

-

The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.[1]

-

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol.

-

Preparation of the Coupling Component Solution:

-

In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Coupling Reaction:

-